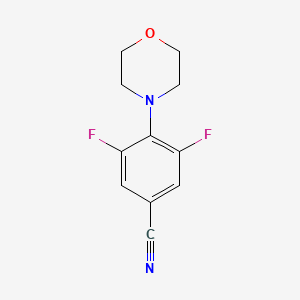

3,5-Difluoro-4-(morpholin-4-yl)benzonitrile

Description

3,5-Difluoro-4-(morpholin-4-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with two fluorine atoms at the 3- and 5-positions and a morpholine ring at the 4-position. This compound has been explored in pharmaceutical research, particularly as a precursor or intermediate in kinase inhibitor development . Its discontinued commercial availability (as noted in ) suggests specialized applications or challenges in synthesis scalability .

Properties

IUPAC Name |

3,5-difluoro-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-9-5-8(7-14)6-10(13)11(9)15-1-3-16-4-2-15/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUCLIASGYDYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 3,5-difluorobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(morpholin-4-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of benzoic acids or related compounds.

Reduction: Formation of primary amines or corresponding hydrocarbons.

Scientific Research Applications

3,5-Difluoro-4-(morpholin-4-yl)benzonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein-ligand binding.

Medicine: Potential use in drug discovery and development, particularly in the design of inhibitors or modulators of specific biological pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Morpholine vs. Triazole : The morpholine substituent introduces a six-membered oxygen-containing ring, enhancing solubility and hydrogen-bonding capacity compared to triazole derivatives, which exhibit planar aromaticity and stronger π-π interactions .

- Formyl vs. Morpholine : The formyl group in 3,5-difluoro-4-formylbenzonitrile serves as a reactive site for condensation reactions (e.g., with amines to form Schiff bases), whereas the morpholine group provides steric bulk and electron-donating effects .

Physicochemical Properties

- Melting Points : Morpholine derivatives generally exhibit higher melting points (e.g., >200°C inferred from similar compounds) compared to triazole analogs (131–195°C), reflecting differences in crystal packing and hydrogen-bonding networks .

- Solubility: Morpholine’s oxygen atom enhances water solubility relative to purely aromatic substituents. Triazole derivatives may show moderate solubility in ethanol or acetonitrile .

Biological Activity

3,5-Difluoro-4-(morpholin-4-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Benzene Ring : A stable six-membered carbon ring.

- Difluoro Substitution : Fluorine atoms at positions 3 and 5, enhancing electronic properties.

- Nitrile Group (CN) : Contributing to reactivity and potential biological interactions.

- Morpholine Group : Enhances solubility and may act as a hydrogen bond donor or acceptor.

This structural configuration suggests that the compound could interact with various biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

In a study assessing the compound's efficacy against Mycobacterium tuberculosis, it was identified as part of a broader screening for potential anti-tubercular agents. The structure–activity relationship (SAR) studies revealed that modifications in the compound could enhance its potency against resistant strains of the bacteria. For instance, specific analogs demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, indicating promising antimicrobial properties .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. Its morpholine moiety is believed to facilitate binding to active sites of target enzymes, modulating their activity. In particular, studies have indicated possible interactions with kinases and proteases, which are crucial in numerous cellular processes.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Binding : The compound may inhibit enzyme activity by binding at active sites or allosteric sites.

- Receptor Interaction : Its structural features suggest potential interactions with G-protein coupled receptors (GPCRs), influencing various signaling pathways.

- Chemical Reactivity : The nitrile group can undergo hydrolysis, potentially leading to biologically active metabolites.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Screening | Identified as a candidate against M. tuberculosis with low MIC values. |

| Enzyme Inhibition | Demonstrated inhibition of specific kinases; further SAR studies ongoing. |

| Pharmacokinetics | Preliminary data suggest good solubility and metabolic stability. |

Notable Research Example

One notable study involved high-throughput screening against M. tuberculosis, where this compound was part of a chemical library yielding several promising hits for further development . The study highlighted the importance of optimizing physicochemical properties to enhance bioavailability while maintaining efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.